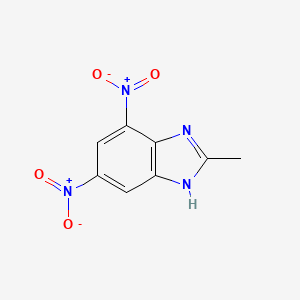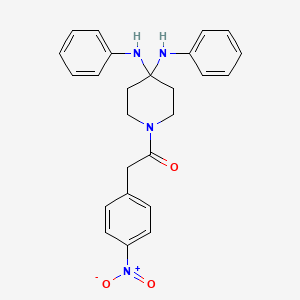
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common approach is the reaction of 4,4-dianilinopiperidine with 4-nitrobenzaldehyde under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Anilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one: Similar structure but with one less aniline group.
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(4,4-Dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethan-1-one is unique due to the presence of both the dianilinopiperidine and nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with desired characteristics.
Eigenschaften
CAS-Nummer |
91742-67-5 |
|---|---|
Molekularformel |
C25H26N4O3 |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
1-(4,4-dianilinopiperidin-1-yl)-2-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C25H26N4O3/c30-24(19-20-11-13-23(14-12-20)29(31)32)28-17-15-25(16-18-28,26-21-7-3-1-4-8-21)27-22-9-5-2-6-10-22/h1-14,26-27H,15-19H2 |
InChI-Schlüssel |
VPEBKNZGCHTUEU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(NC2=CC=CC=C2)NC3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

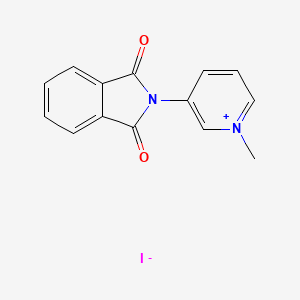
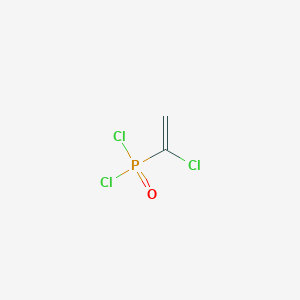
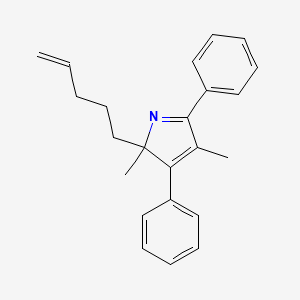
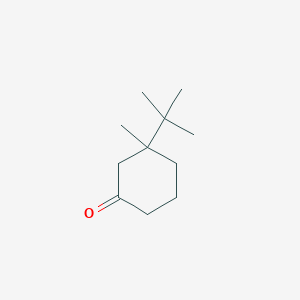
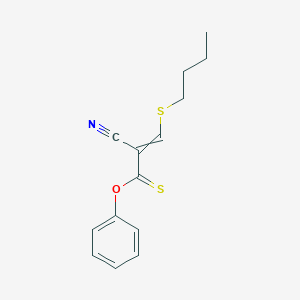
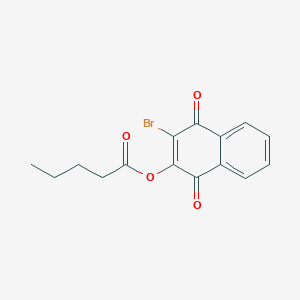
![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)
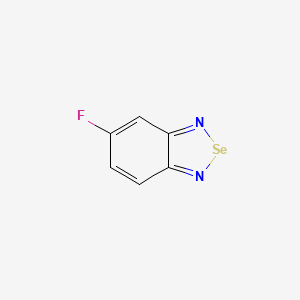

![Ethanediamide, N,N'-bis[1-(hydroxymethyl)-2-methylpropyl]-](/img/structure/B14349753.png)
